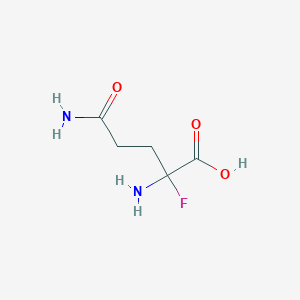

DL-erythro-4-Fluoroisoglutamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diamino-2-fluoro-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-5(8,4(10)11)2-1-3(7)9/h1-2,8H2,(H2,7,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQIQMVUGFBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)(N)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of DL-erythro-4-Fluoroisoglutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-erythro-4-Fluoroisoglutamine is a fluorinated analog of the non-proteinogenic amino acid isoglutamine. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly alter the biological properties of a molecule, including its metabolic stability and interaction with enzyme targets. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing upon available data for closely related fluorinated glutamine and glutamate analogs to elucidate its potential biological effects. The primary focus will be on its interaction with key enzymes in glutamine and glutamate metabolism, which are critical pathways in both normal physiology and various pathological states, including cancer.

Core Mechanism of Action: Targeting Glutamine and Glutamate Metabolism

While direct and extensive studies on this compound are limited, the collective evidence from research on its stereoisomers and related fluorinated analogs strongly points towards the enzymes of glutamine and glutamate metabolism as its principal targets. The structural similarity to glutamine and glutamate suggests that it can act as a competitive inhibitor or an alternative substrate for enzymes that utilize these amino acids.

Inhibition of Glutamine Synthetase

The most probable primary target of this compound's action is glutamine synthetase (GS) . This crucial enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, playing a central role in nitrogen metabolism, neurotransmission, and cancer cell proliferation.

Studies on the deamidated form, 4-fluoroglutamate (4-FGlu), have provided significant insights. Both the (2S,4R) and (2S,4S) diastereoisomers of 4-FGlu have been shown to be strong inhibitors of glutamine synthetase , although they are poor substrates[1][2]. This suggests that the fluorinated glutamate analogs can bind to the active site of GS but are not efficiently converted to the corresponding glutaminyl phosphate intermediate, thereby blocking the enzyme's catalytic cycle. Given that this compound is an analog of isoglutamine, which is closely related to glutamine, it is highly likely to exhibit similar inhibitory effects on glutamine synthetase.

The proposed mechanism of inhibition involves the binding of the fluorinated analog to the glutamate binding site of GS. The high electronegativity of the fluorine atom at the 4-position may alter the electronic properties of the molecule, leading to a tighter binding affinity to the enzyme compared to the natural substrate, glutamate. This would result in competitive inhibition of glutamine synthesis.

dot

Caption: Proposed inhibition of Glutamine Synthetase by this compound.

Interaction with Other Glutamate-Metabolizing Enzymes

Beyond glutamine synthetase, other enzymes in glutamate metabolism are potential targets.

-

Folylpolyglutamate Synthetase (FPGS): Research on DL-threo-4-fluoroglutamate has demonstrated its role as a chain-terminating inhibitor of FPGS. The study noted that the erythro isomer was only weakly inhibitory[3]. FPGS is responsible for the addition of glutamate moieties to folate cofactors, a process essential for nucleotide synthesis and other one-carbon transfer reactions. Inhibition of this enzyme can disrupt DNA synthesis and repair, making it a target for anticancer drugs. While the erythro isomer showed weak activity, this finding suggests that enzymes utilizing glutamate as a substrate are susceptible to inhibition by its fluorinated analogs.

dot

Caption: Weak inhibition of Folylpolyglutamate Synthetase (FPGS).

-

Glutamate Dehydrogenase (GDH): The deamidated counterpart, (2S,4R)-4-fluoroglutamate, has been shown to be a substrate for glutamate dehydrogenase[1]. This enzyme catalyzes the reversible conversion of glutamate to α-ketoglutarate. If this compound is deamidated in vivo, the resulting 4-fluoroglutamate could enter the Krebs cycle via conversion to a fluorinated α-ketoglutarate analog, potentially disrupting cellular energy metabolism.

-

Aminotransferases: (2S,4R)-4-fluoroglutamate is also a substrate for various aminotransferases[1]. This indicates that the fluorinated backbone can be recognized and processed by these enzymes, potentially leading to the formation of other fluorinated metabolites with their own biological activities.

Data Presentation

| Compound | Enzyme | Effect | Quantitative Data | Reference |

| (2S,4R)-4-Fluoroglutamate | Sheep Brain Glutamine Synthetase | Strong Inhibitor | Not specified | [1] |

| (2S,4S)-4-Fluoroglutamate | Glutamine Synthetase | Strong Inhibitor | Not specified | [2] |

| DL-erythro-4-Fluoroglutamate | Rat Liver Folylpolyglutamate Synthetase | Weakly Inhibitory | Not specified | [3] |

| DL-threo-4-Fluoroglutamate | Rat Liver Folylpolyglutamate Synthetase | Effective, concentration-dependent inhibitor | Not specified | [3] |

| (2S,4R)-4-Fluoroglutamate | Glutamate Dehydrogenase | Substrate | Not specified | [1] |

| (2S,4R)-4-Fluoroglutamate | Various Aminotransferases | Substrate | Not specified | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and enzymatic evaluation of fluorinated glutamine and glutamate analogs can be adapted from the cited literature. Below are generalized methodologies for key experiments.

Synthesis of Fluorinated Glutamine Analogs

The synthesis of various stereoisomers of 4-fluoroglutamine has been described and typically involves a multi-step process starting from a protected glutamate derivative. A key step is the introduction of the fluorine atom, often via nucleophilic substitution of a suitable leaving group (e.g., tosylate) with a fluoride source. Subsequent deprotection steps yield the final fluorinated amino acid.

References

- 1. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-threo-4-fluoroglutamic acid. A chain-terminating inhibitor of folylpolyglutamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of 4-Fluoro-Glutamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of the four isomers of 4-fluoro-glutamine (4-FGln). 4-Fluoro-glutamine, particularly its radiolabeled form, is a compound of significant interest for its potential application as a metabolic imaging agent in oncology, specifically for positron emission tomography (PET).[1][2] The ability to distinguish between different stereoisomers is crucial, as biological activity is often highly dependent on the specific three-dimensional arrangement of atoms.[3] This document details the prevalent synthetic strategies, key experimental protocols, and quantitative data to aid researchers in the development and application of these important molecules.

The four stereoisomers of 4-fluoro-glutamine are (2S,4R)-4-FGln, (2S,4S)-4-FGln, (2R,4S)-4-FGln, and (2R,4R)-4-FGln.[4] Among these, the L-glutamine analogues, (2S,4R) and (2S,4S), have been of particular interest for their potential to trace glutamine metabolism in tumors.[4] The (2S,4R)-isomer, in particular, has shown promise for in vivo imaging due to its high uptake in tumor cells.[4][5]

Synthetic Strategies

A versatile and widely adopted method for the stereospecific synthesis of all four 4-fluoro-glutamine isomers involves a multi-step sequence starting from either L- or D-aspartic acid. A key feature of this approach is the use of a Passerini three-component reaction to construct the carbon skeleton, followed by a nucleophilic fluorination step to introduce the fluorine atom with stereochemical control.[1][4]

The general synthetic workflow can be summarized as follows:

References

- 1. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]

biological properties of 4-fluoroglutamine stereoisomers

An In-depth Technical Guide to the Biological Properties of 4-Fluoroglutamine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key substrate for energy production, biosynthesis, and maintaining redox homeostasis. This dependency, often termed "glutamine addiction," is a hallmark of many cancers, making the glutamine metabolic pathway an attractive target for therapeutic intervention and diagnostic imaging. 4-Fluoroglutamine (4-FGln), a fluorinated analog of glutamine, has emerged as a valuable probe for studying glutamine metabolism, particularly in the context of oncology. The introduction of a fluorine atom allows for labeling with fluorine-18 (¹⁸F), a positron-emitting isotope, enabling non-invasive in vivo imaging with Positron Emission Tomography (PET).

This technical guide provides a comprehensive overview of the biological properties of the four stereoisomers of 4-fluoroglutamine: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). Understanding the distinct biological activities of each stereoisomer is crucial for the development of targeted cancer diagnostics and therapeutics. This document details their synthesis, differential uptake in tumor cells, involvement in metabolic pathways, and the experimental methodologies used for their evaluation.

Stereoisomers of 4-Fluoroglutamine

The presence of two chiral centers at the C2 and C4 positions of the 4-fluoroglutamine molecule results in four distinct stereoisomers. The "S" or "R" designation at the C2 position corresponds to the L- or D- configuration of amino acids, respectively. The natural form of glutamine is L-glutamine (2S).

The four stereoisomers are:

-

(2S,4R)-4-fluoroglutamine

-

(2S,4S)-4-fluoroglutamine

-

(2R,4S)-4-fluoroglutamine

-

(2R,4R)-4-fluoroglutamine

Synthesis of 4-Fluoroglutamine Stereoisomers

A versatile synthetic route has been developed to produce all four stereoisomers of 4-fluoroglutamine with high optical purity.[1][2] The key steps in this synthesis involve a Passerini three-component reaction to construct the carbon skeleton, followed by a nucleophilic fluorination step.[1][3][4] For PET imaging applications, the optically pure precursors are radiolabeled with ¹⁸F.[1][3] Automated synthesis modules have been developed for the routine clinical production of --INVALID-LINK---4-fluoroglutamine.[5]

Biological Properties and Stereoselectivity

The biological activity of 4-fluoroglutamine is highly dependent on its stereochemistry. The isomers with the 2S configuration, which mimic the natural L-glutamine, exhibit significantly higher uptake in tumor cells compared to their 2R counterparts.[3][6] This stereoselectivity underscores the specific recognition and transport of these analogs by cellular machinery that handles L-glutamine.

Cellular Uptake and Transport

In vitro studies have consistently demonstrated that (2S,4R)-4-FGln and (2S,4S)-4-FGln are readily taken up by various cancer cell lines, including glioblastoma (9L, SF188) and multiple myeloma (JJN3) cells.[3][6][7] The (2S,4R) isomer, in particular, has shown the highest tumor cell uptake, making it the preferred candidate for PET imaging.[2][3][6][7] The uptake of (2S,4R)-4-FGln is mediated by amino acid transporters, primarily the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which is frequently overexpressed in cancer cells.[7][8][9][10]

Metabolism and Intracellular Fate

Once transported into the cell, (2S,4R)-4-FGln serves as a probe for the intracellular glutamine pool.[8][9][11] While it is considered to be minimally metabolized compared to native glutamine, a significant portion can be incorporated into proteins.[6][8][9][11] The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[8][9] (2S,4R)-4-fluoroglutamate has been identified as a metabolite of (2S,4R)-4-FGln in vivo.[6] The inhibition of GLS leads to an accumulation of intracellular glutamine, a change that can be detected and quantified using --INVALID-LINK---4-FGln PET.[8][9][12]

Quantitative Data Summary

The following tables summarize the key quantitative data on the from published studies.

Table 1: In Vitro Cellular Uptake of [¹⁸F]4-Fluoroglutamine Stereoisomers

| Cell Line | Stereoisomer | Uptake (% dose/100 µg protein) | Time Point | Reference |

| 9L (rat glioblastoma) | (2S,4R) | High and sustained | 2 hours | [3] |

| 9L (rat glioblastoma) | (2S,4S) | High, with subsequent decrease | 2 hours | [3] |

| SF188 (human glioblastoma) | (2S,4R) | ~16% (maximum) | 60 min | [6][13] |

| 9L (rat glioblastoma) | (2S,4R) | ~16% (maximum) | Not specified | [6][13] |

| SF188 (human glioblastoma) | (2S,4R) | Higher than ¹⁸F-FDG | Not specified | [6][13] |

Table 2: Inhibition of --INVALID-LINK---4-Fluoroglutamine Uptake in 9L Cells

| Inhibitor | Concentration | Inhibition of Uptake | Target Transporter | Reference |

| L-Glutamine | 5 mM | ~90% | System N | [3] |

| L-Serine | 5 mM | Considerable | System ASC | [3] |

| MeAIB | 5 mM | Little to no effect | System A | [3] |

Table 3: Protein Incorporation of --INVALID-LINK---4-Fluoroglutamine

| Cell Line | Time Point | Protein Incorporation (%) | Reference |

| 9L (rat glioblastoma) | 30 min | 29% | [6] |

| 9L (rat glioblastoma) | 120 min | 72% | [6] |

| SF188 (human glioblastoma) | 30 min | 12% | [6] |

| SF188 (human glioblastoma) | 120 min | 62% | [6] |

Table 4: In Vivo Biodistribution of --INVALID-LINK---4-Fluoroglutamine in Rodent Models

| Animal Model | Tissue | Uptake (%ID/g) | Time Point | Reference |

| ICR Mice (Normal) | Pancreas | 19.7% | 30 min | [6] |

| ICR Mice (Normal) | Blood | 0.48% | 240 min | [6] |

| F344 Rats with 9L xenografts | Tumor | 1.03% | 30 min | [6] |

| F344 Rats with 9L xenografts | Tumor-to-Muscle Ratio | 2.78 | 30 min | [6] |

| F344 Rats with 9L xenografts | Tumor-to-Muscle Ratio | 2.00 | 60 min | [6] |

Signaling Pathways and Regulation

The increased reliance on glutamine metabolism in cancer is driven by key oncogenic signaling pathways, including the PI3K/Akt/mTOR and c-Myc pathways.[3][6][10] These pathways upregulate the expression of glutamine transporters and metabolic enzymes, thereby enhancing glutamine uptake and utilization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the .

Radiosynthesis of ¹⁸F-4-Fluoroglutamine

The radiosynthesis is typically performed using an automated module.[5] The general procedure involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. The reaction is sensitive to basic conditions, which can cause epimerization.[5] Purification is achieved using high-performance liquid chromatography (HPLC) to ensure high radiochemical and stereochemical purity.[6][11]

In Vitro Cell Uptake Assay

-

Cell Culture: Cancer cell lines (e.g., 9L, SF188) are cultured in appropriate media to logarithmic growth phase.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Incubation: The culture medium is replaced with a buffer solution containing [¹⁸F]4-fluoroglutamine and incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

-

Washing: The incubation is stopped by aspirating the radioactive medium and washing the cells with ice-cold buffer to remove unbound tracer.

-

Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Protein Assay: The protein content of the lysate is determined to normalize the radioactivity counts.

-

Data Analysis: Uptake is expressed as a percentage of the administered dose per 100 µg of protein.[6]

For inhibition studies, cells are pre-incubated with potential inhibitors (e.g., L-glutamine, L-serine) before the addition of the radiotracer.[3]

Protein Incorporation Assay

-

Following the incubation step of the cell uptake assay, trichloroacetic acid (TCA) is added to the cell lysate to precipitate proteins and other macromolecules.

-

The mixture is centrifuged to separate the supernatant (containing free radiotracer) from the pellet (containing protein-incorporated radiotracer).

-

The radioactivity in both the supernatant and the pellet is measured.

-

Protein incorporation is calculated as the percentage of radioactivity in the pellet relative to the total cellular radioactivity.[6]

In Vivo PET Imaging and Biodistribution Studies

-

Animal Models: Tumor-bearing animal models are established, for example, by subcutaneous injection of cancer cells into immunodeficient mice or rats.[6]

-

Tracer Administration: A defined dose of [¹⁸F]4-fluoroglutamine is administered intravenously.

-

PET Scanning: Dynamic or static PET scans are acquired over a specified period (e.g., up to 2 hours).[6][11]

-

Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to generate time-activity curves and calculate standardized uptake values (SUVs).

-

Biodistribution: At the end of the imaging session, animals are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured.

-

Data Analysis: Tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Conclusion

The stereoisomers of 4-fluoroglutamine exhibit distinct biological properties, with the (2S,4R) isomer emerging as a potent and selective PET imaging agent for visualizing tumors with high glutamine metabolism. Its uptake is mediated by specific amino acid transporters and is sensitive to the activity of the glutaminolysis pathway. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to exploit the unique metabolic dependencies of cancer for diagnostic and therapeutic purposes. Further investigation into the nuanced metabolic fates of all four stereoisomers may uncover additional applications and a deeper understanding of cancer metabolism.

References

- 1. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors - figshare - Figshare [figshare.com]

- 5. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Enzymatic Conversion of DL-erythro-4-Fluoroisoglutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoglutamine, the α-amide of glutamic acid, and its derivatives are important structural motifs in various biologically active molecules. The introduction of a fluorine atom at the 4-position of the isoglutamine backbone can significantly alter its physicochemical properties, including pKa, lipophilicity, and metabolic stability, making 4-fluoroisoglutamine a compelling candidate for investigation in drug discovery and as a probe for in vivo imaging. The biological activity of chiral molecules is often stereospecific, necessitating the development of efficient methods for the preparation of single enantiomers.

While the enzymatic conversion of L-glutamine by glutaminases is well-characterized, these enzymes exhibit high substrate specificity and are generally inactive towards D-enantiomers and isoglutamine.[1] This guide, therefore, explores alternative enzymatic strategies for the stereoselective conversion of DL-erythro-4-Fluoroisoglutamine, focusing on the principles of kinetic resolution catalyzed by enzymes with broader substrate tolerance, such as lipases and amidases.

Potential Enzymatic Conversion Strategies

Given the lack of specific literature on the enzymatic conversion of this compound, a logical starting point is the exploration of enzymes known to catalyze the kinetic resolution of structurally similar fluorinated amino acid derivatives. The primary proposed strategy is the stereoselective hydrolysis of the amide bond of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are versatile enzymes known to catalyze the hydrolysis of a wide range of esters and, in some cases, amides, often with high enantioselectivity.[1][2] Their utility in the kinetic resolution of fluorinated β-amino acid esters has been demonstrated.[2] It is plausible that a lipase could selectively hydrolyze the amide bond of either the D- or L-enantiomer of this compound.

Amidase-Catalyzed Kinetic Resolution

Amidases (EC 3.5.1.4), also known as amidohydrolases, catalyze the hydrolysis of amide bonds.[3] While many amidases exhibit specificity, some possess broad substrate scope and have been employed in the kinetic resolution of amino acid amides.[4][5] An amidase with appropriate stereoselectivity could be a suitable candidate for the resolution of this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed as a starting point for the investigation of the enzymatic kinetic resolution of this compound. Optimization of these parameters will be crucial for a successful outcome.

General Screening of Biocatalysts

Objective: To identify a commercially available lipase or amidase capable of stereoselectively hydrolyzing one enantiomer of this compound.

Materials:

-

This compound

-

A panel of commercially available lipases (e.g., from Candida antarctica (CAL-A, CAL-B), Pseudomonas cepacia, Porcine pancreas) and amidases.

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Organic co-solvents (e.g., DMSO, isopropanol)

-

Quenching solution (e.g., 1 M HCl)

-

Analytical standards of L- and D-erythro-4-Fluoroisoglutamic acid.

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer, potentially with a small amount of co-solvent to ensure solubility.

-

Dispense the substrate solution into microtiter plates or reaction vials.

-

Add a small amount of each enzyme to be screened to individual wells/vials.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.

-

At various time points (e.g., 1, 4, 12, 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of quenching solution.

-

Analyze the samples by a suitable chiral chromatography method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the remaining substrate and the formed product (4-fluoroisoglutamic acid).

Optimization of Reaction Conditions

Objective: To optimize the reaction conditions for the most promising enzyme identified in the screening phase.

Parameters to Optimize:

-

pH: Vary the pH of the buffer (e.g., from 5.0 to 9.0) to determine the optimal pH for enzyme activity and selectivity.

-

Temperature: Investigate a range of temperatures (e.g., 20°C to 50°C).

-

Co-solvent: Evaluate the effect of different organic co-solvents and their concentration on the reaction rate and enantioselectivity.

-

Substrate Concentration: Determine the optimal substrate concentration to balance reaction rate and potential substrate inhibition.

-

Enzyme Loading: Vary the amount of enzyme to find the minimum required for efficient conversion in a reasonable timeframe.

Data Presentation

Quantitative data from enzymatic conversion experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Screening of Biocatalysts for the Kinetic Resolution of this compound

| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |

| Lipase A | Candida antarctica | ||||

| Lipase B | Candida antarctica | ||||

| Lipase | Pseudomonas cepacia | ||||

| Amidase | Rhodococcus erythropolis | ||||

| ... | ... |

Table 2: Optimization of Reaction Parameters for [Selected Enzyme]

| Parameter | Value | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |

| pH | 5.0 | ||||

| 6.0 | |||||

| 7.0 | |||||

| 8.0 | |||||

| Temperature (°C) | 25 | ||||

| 30 | |||||

| 37 | |||||

| Co-solvent (%) | 0 | ||||

| 10 | |||||

| 20 |

Visualizations

Hypothetical Enzymatic Kinetic Resolution Workflow

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Generalized Glutamine Metabolism Pathway

Caption: Simplified overview of key pathways in glutamine metabolism.

Conclusion and Future Directions

While direct enzymatic routes for the conversion of this compound remain to be elucidated, the principles of enzymatic kinetic resolution offer a promising avenue for the stereoselective synthesis of its enantiomers. This guide provides a foundational framework for initiating such investigations. Future work should focus on a broad screening of lipases and amidases, followed by rigorous optimization of reaction conditions for promising candidates. Furthermore, protein engineering and directed evolution could be employed to enhance the activity and selectivity of identified enzymes. The successful development of a robust enzymatic process will be invaluable for the synthesis of enantiomerically pure 4-fluoroisoglutamine, thereby facilitating further research into its potential therapeutic and diagnostic applications.

References

- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidase - Wikipedia [en.wikipedia.org]

- 4. Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 4-Fluoroisoglutamine with Glutamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a critical nutrient for rapidly proliferating cells, particularly cancer cells, where it serves as a key source of carbon and nitrogen for biosynthesis and energy production. The transport of glutamine across the cell membrane is mediated by a variety of amino acid transporters, with key players including the Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5), the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5), and members of the Sodium-coupled Neutral Amino Acid Transporter (SNAT) family (SLC38). Given the reliance of many tumors on glutamine, these transporters have emerged as promising targets for cancer therapy and diagnostics.

4-Fluoroisoglutamine, particularly the (2S,4R) stereoisomer, is a synthetic analog of glutamine that has garnered significant interest as a probe for imaging glutamine metabolism in vivo using Positron Emission Tomography (PET) when labeled with fluorine-18 ([¹⁸F]-(2S,4R)-4-fluoroglutamine). Understanding the interaction of this analog with various glutamine transporters is paramount for the accurate interpretation of imaging data and for the development of novel therapeutic strategies targeting glutamine transport. This technical guide provides a comprehensive overview of the current knowledge on the interaction of 4-fluoroisoglutamine with glutamine transporters, including available quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Data on the Interaction of 4-Fluoroisoglutamine with Glutamine Transporters

Quantitative kinetic data on the interaction of 4-fluoroisoglutamine with specific, individual glutamine transporters is currently limited in the public domain. Most studies have been conducted in whole-cell systems, which typically express multiple glutamine transporters. This makes it challenging to assign specific kinetic parameters (Km, Ki, Vmax) to a single transporter isoform.

However, competitive inhibition studies provide valuable insights into the affinity of 4-fluoroisoglutamine for the overall glutamine transport machinery of a cell.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| (2S,4R)-4-Fluoroglutamine | RPMI8226 (Multiple Myeloma) | Inhibition of [³H]-L-Glutamine Uptake | [I]₀.₅ | 143 ± 35 µM | [1] |

| L-Glutamine | RPMI8226 (Multiple Myeloma) | Inhibition of [³H]-L-Glutamine Uptake | [I]₀.₅ | 193 ± 33 µM | [1] |

Table 1: Quantitative data on the inhibition of glutamine uptake by (2S,4R)-4-Fluoroglutamine. The half-maximal inhibitory concentration ([I]₀.₅) of (2S,4R)-4-fluoroglutamine for the uptake of radiolabeled L-glutamine was determined in a multiple myeloma cell line. The comparable [I]₀.₅ value to that of L-glutamine itself suggests that 4-fluoroisoglutamine is a competitive substrate for the glutamine transporters present in these cells.

Experimental Protocols

Synthesis of [¹⁸F]-(2S,4R)-4-Fluoroglutamine

The radiosynthesis of [¹⁸F]-(2S,4R)-4-fluoroglutamine is a multi-step process that is often automated for clinical production. The following is a generalized protocol based on published methods.

1. Production of [¹⁸F]Fluoride:

-

[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.

2. [¹⁸F]Fluoride Trapping and Elution:

-

The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., Chromafix® PS-HCO3).

-

The trapped [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., 18-crown-6 or Kryptofix 2.2.2) and a weak base (e.g., potassium bicarbonate) in a mixture of organic solvent and water (e.g., acetonitrile/water or methanol/water).

3. Azeotropic Drying:

-

The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum at elevated temperatures to obtain anhydrous [¹⁸F]fluoride.

4. Nucleophilic Fluorination:

-

The protected precursor, typically a tosylate derivative of glutamine such as tert-butyl-(2S,4S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-4-tosyloxy-5-[(2,4,6-trimethoxybenzyl)amino] pentanoate, is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride.

-

The reaction mixture is heated to promote nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

5. Deprotection:

-

The protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).

6. Purification:

-

The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column. The fraction containing [¹⁸F]-(2S,4R)-4-fluoroglutamine is collected.

7. Formulation:

-

The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., phosphate-buffered saline) for in vitro or in vivo use. The final product is sterilized by filtration.

8. Quality Control:

-

The radiochemical purity, enantiomeric purity, and specific activity of the final product are determined by analytical HPLC.

Cell-Based Glutamine Uptake Assay

This protocol describes a general method for measuring the uptake of radiolabeled glutamine or its analogs, such as [¹⁸F]-(2S,4R)-4-fluoroglutamine or [³H]-L-glutamine, into cultured cells.

1. Cell Culture:

-

Cells of interest are seeded in multi-well plates (e.g., 12-well or 24-well) and cultured to a desired confluency.

2. Preparation for Uptake Assay:

-

The culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a sodium-containing buffer at pH 7.4).

3. Uptake Initiation:

-

The uptake is initiated by adding the uptake buffer containing the radiolabeled substrate (e.g., [³H]-L-glutamine or [¹⁸F]-(2S,4R)-4-fluoroglutamine) at a known concentration and specific activity.

-

For inhibition studies, cells are pre-incubated with the inhibitor (e.g., unlabeled 4-fluoroisoglutamine or other amino acids) for a specified time before the addition of the radiolabeled substrate.

4. Incubation:

-

The cells are incubated at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes). The linear range of uptake should be determined in preliminary experiments.

5. Uptake Termination:

-

The uptake is terminated by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer (e.g., ice-cold PBS) to remove extracellular radioactivity.

6. Cell Lysis and Scintillation Counting:

-

The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

An aliquot of the cell lysate is transferred to a scintillation vial containing scintillation cocktail.

-

The radioactivity is measured using a liquid scintillation counter.

7. Data Analysis:

-

The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

The uptake is expressed as picomoles or nanomoles of substrate per milligram of protein per unit of time.

-

For inhibition studies, the IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Molecular Interaction and Transport Workflow

Caption: Conceptual workflow of 4-fluoroisoglutamine transport into a cell.

Experimental Workflow for a Competitive Uptake Assay

Caption: Experimental workflow for a competitive glutamine uptake assay.

Conclusion and Future Directions

4-Fluoroisoglutamine, particularly the [¹⁸F]-(2S,4R) stereoisomer, serves as a valuable tool for probing glutamine transport and metabolism. The available data strongly suggest that it acts as a competitive substrate for cellular glutamine transporters, with a notable involvement of the ASC system and its subtype ASCT2. While whole-cell kinetic data provides a good initial understanding of its interaction, a significant gap remains in the detailed characterization of its interaction with individual glutamine transporter isoforms.

Future research should focus on elucidating the specific kinetic parameters (Km, Ki, and Vmax) of 4-fluoroisoglutamine for key glutamine transporters such as ASCT2, LAT1, and various SNAT members. Such studies, ideally conducted in well-defined model systems like Xenopus oocytes or proteoliposomes with reconstituted transporters, will be instrumental in:

-

Improving the quantitative accuracy of PET imaging studies using [¹⁸F]-(2S,4R)-4-fluoroglutamine.

-

Facilitating the design of more potent and selective inhibitors of glutamine transport for therapeutic applications.

-

Enhancing our fundamental understanding of the structure-activity relationships governing substrate recognition and transport by this important class of membrane proteins.

The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support these future research endeavors and aid in the continued development of novel strategies to target glutamine metabolism in disease.

References

An In-depth Technical Guide on the Structural Analysis of DL-erythro-4-Fluoroisoglutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of DL-erythro-4-Fluoroisoglutamine, a fluorinated analog of the amino acid glutamine. This compound and its stereoisomers are of significant interest as potential metabolic imaging agents for tumors and as inhibitors of specific biological pathways.[1][2] This document details the synthetic route, spectroscopic characterization, and crystallographic analysis of the erythro diastereomer, presenting key data in a structured format and outlining the experimental methodologies.

Synthesis of Optically Pure 4-Fluoroglutamine Stereoisomers

The synthesis of all four stereoisomers of 4-fluoroglutamine (4-FGln), including the erythro isomers (2S,4R and 2R,4S), has been successfully accomplished.[1] A versatile synthetic route was developed utilizing a Passerini three-component reaction, which efficiently constructs the backbone of 4-substituted glutamine derivatives.[1] This is followed by a four-step reaction sequence, highlighted by a "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) fluorination reaction to introduce the fluorine atom with high yields and excellent optical purity.[1]

The key precursors for the fluorination step are the optically pure tosylates (2S,4R)-4-tosylglutamine and (2R,4S)-4-tosylglutamine. The fluorination of these precursors yields the desired (2S,4R)-4-fluoroglutamine and (2R,4S)-4-fluoroglutamine, which together constitute the DL-erythro racemate.[1]

Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroglutamine [1]

A detailed experimental protocol for the synthesis is outlined in the research by Chen et al. (2010). The key steps involve:

-

Passerini Reaction: Construction of the glutamine backbone.

-

Separation of Diastereomers: Flash chromatography is used to separate the intermediate 4-hydroxy isomers.

-

Tosylation: The separated hydroxy isomers are converted to their corresponding tosylates in excellent yields.

-

Nucleophilic Fluorination: The tosylate precursor is subjected to a fluorination reaction using a "neutralized" TASF reagent.

-

Deprotection: A global deprotection is carried out using trifluoroacetic acid (TFA) and dimethyl sulfide (DMS).

-

Purification: The final product is purified using a Dowex 50WX8-200 (H+ form) resin column, followed by recrystallization from ethanol/water.

The purity of the final product is confirmed by a specific chiral High-Performance Liquid Chromatography (HPLC) method, which can differentiate the four 4-FGln stereoisomers.[1]

Structural Elucidation

The definitive three-dimensional structure of the erythro isomers of 4-fluoroglutamine has been determined by single-crystal X-ray crystallography.[1] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the chiral centers.

2.1. X-ray Crystallography

Fine crystals of the protected intermediate and the final deprotected (2S,4R)-4-fluoroglutamine were obtained by slow evaporation and subjected to X-ray diffraction analysis.[1] The resulting crystallographic data unequivocally confirmed the erythro relative configuration and the absolute configuration of the stereocenters.[1]

Quantitative Crystallographic Data for (2S,4R)-4-Fluoroisoglutamine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Selected Bond Lengths (Å) | Data not available in abstract |

| Selected Bond Angles (°) | Data not available in abstract |

| Selected Torsion Angles (°) | Data not available in abstract |

Note: Specific quantitative data such as unit cell dimensions, bond lengths, and bond angles are typically found in the Crystallographic Information Files (CIFs) submitted to crystallographic databases. The primary literature indicates these files are available in the supporting information.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystals suitable for X-ray diffraction were grown using a slow evaporation method.[1]

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic model is built and refined to fit the experimental data.[3][4]

2.2. Spectroscopic Analysis

While detailed spectroscopic data is not available in the abstracts, the primary literature confirms that the synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Expected Spectroscopic Data:

| Technique | Key Observables |

| ¹H NMR | Chemical shifts and coupling constants for protons, confirming the connectivity and stereochemistry of the molecule. The coupling between protons on C3 and C4, and between the proton on C4 and the fluorine atom would be particularly informative for confirming the erythro configuration. |

| ¹³C NMR | Chemical shifts for each carbon atom, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | The chemical shift of the fluorine atom. |

| Mass Spectrometry | The molecular weight of the compound, confirming its elemental composition. |

Note: The supporting information of the cited primary research contains the ¹H and ¹³C NMR spectra.[1]

Biological Activity and Significance

This compound and its individual enantiomers have shown interesting biological activity, making them valuable tools for research and potential clinical applications.

-

Metabolic Imaging: The fluorine-18 labeled versions of 4-fluoroglutamine isomers have been synthesized and evaluated as potential metabolic imaging agents for tumors using Positron Emission Tomography (PET).[1] In vitro cell uptake studies in 9L tumor cells demonstrated that the uptake is highly specific for the L-glutamine analogues, --INVALID-LINK---4-FGln and --INVALID-LINK---4-FGln, and is likely associated with native L-glutamine transporters.[1]

-

Enzyme Inhibition: The related compound, DL-threo-4-fluoroglutamic acid, has been shown to be an effective, concentration-dependent inhibitor of folylpolyglutamate synthetase, acting as a chain-terminating alternate substrate.[2] The erythro isomer was found to be only weakly inhibitory in this specific study.[2]

-

Amino Acid Transporter Inhibition: The uptake of --INVALID-LINK---4-fluoroglutamine was significantly inhibited by L-glutamine, indicating interaction with system N amino acid transporters.[1]

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: A flowchart illustrating the key steps in the synthesis and structural elucidation of optically pure (2S,4R)-4-Fluoroisoglutamine.

Potential Biological Interaction Pathway

Caption: A diagram showing the competitive uptake of (2S,4R)-4-Fluoroisoglutamine and L-Glutamine via amino acid transporters in tumor cells.

References

An In-Depth Technical Guide to 4-Fluoroisoglutamine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroisoglutamine, a fluorinated analog of the amino acid isoglutamine, exists as a molecule with two chiral centers, giving rise to four possible stereoisomers. These diastereomers, specifically the erythro and threo forms, are synthesized from the corresponding diastereomers of 4-fluoroglutamic acid. While its biological significance is not as extensively documented as its regioisomer, 4-fluoroglutamine, which is a notable PET imaging agent for tumor metabolism, understanding the distinct physicochemical properties and synthetic routes of 4-fluoroisoglutamine is crucial for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its stability.

Physicochemical Properties of 4-Fluoroisoglutamine

Quantitative data for the distinct diastereomers of 4-fluoroisoglutamine are not widely available in public literature. However, based on its molecular structure and the properties of its precursor, 4-fluoroglutamic acid, we can infer key characteristics.

Table 1: Physicochemical Properties of 4-Fluoroisoglutamine and its Precursor

| Property | 4-Fluoroisoglutamine (C₅H₉FN₂O₃) | 4-Fluoroglutamic Acid (C₅H₈FNO₄) |

| Molecular Formula | C₅H₉FN₂O₃ | C₅H₈FNO₄ |

| Molecular Weight | ~164.14 g/mol | 165.12 g/mol [1] |

| Stereoisomers | Four stereoisomers (two pairs of enantiomers): (,) and (,) -erythro, and (,) and (,) -threo | Four stereoisomers (two pairs of enantiomers): (2S,4S), (2R,4R), (2S,4R), and (2R,4S) |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. |

| pKa | Not reported | Not reported |

Synthesis and Experimental Protocols

The primary route for the synthesis of the pure diastereomers of 4-fluoroisoglutamine involves the ammonolysis of the corresponding methyl esters of erythro- and threo-4-fluoroglutamic acid[1].

Synthesis of 4-Fluoroglutamic Acid Diastereomers

The synthesis of the precursor, 4-fluoroglutamic acid, has been a subject of considerable study. Various methods have been developed to obtain the racemic erythro and threo forms, which can then be resolved into their respective enantiomers.

Preparation of 4-Fluoroisoglutamine Diastereomers

The following is a generalized experimental protocol based on the established chemical transformations for the synthesis of isoglutamine from glutamic acid.

Workflow for the Synthesis of 4-Fluoroisoglutamine Diastereomers

Caption: General workflow for the synthesis of 4-fluoroisoglutamine diastereomers.

Experimental Protocol:

-

Esterification of 4-Fluoroglutamic Acid:

-

A solution of a pure diastereomer of 4-fluoroglutamic acid (erythro or threo) in methanol is treated with an acid catalyst (e.g., thionyl chloride or dry HCl gas) at a controlled temperature (typically reflux).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude methyl ester of 4-fluoroglutamic acid. Purification can be achieved by crystallization or chromatography.

-

-

Ammonolysis of the Methyl Ester:

-

The purified methyl ester of 4-fluoroglutamic acid is dissolved in a solution of ammonia in methanol.

-

The reaction mixture is stirred at room temperature in a sealed vessel.

-

The progress of the ammonolysis is monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated to yield the crude 4-fluoroisoglutamine.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure erythro or threo diastereomer of 4-fluoroisoglutamine.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-Fluoroisoglutamine

| Technique | Expected Observations |

| ¹H NMR | The spectrum will be complex due to the two chiral centers, leading to distinct signals for the diastereotopic protons. Key signals would include multiplets for the protons on the carbon backbone and distinct chemical shifts for the amide protons. The fluorine atom will cause additional splitting of adjacent proton signals. |

| ¹³C NMR | Distinct signals for the five carbon atoms are expected. The chemical shift of the carbon bearing the fluorine atom will be significantly affected. |

| ¹⁹F NMR | A single resonance (or a multiplet depending on proton coupling) is expected, with a chemical shift characteristic of a secondary alkyl fluoride. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (~164.14). Fragmentation patterns would likely involve the loss of ammonia, water, and parts of the carbon chain. |

Stability

The stability of 4-fluoroisoglutamine is an important consideration for its storage and potential therapeutic use. Based on the known stability of its isomer, 4-fluoroglutamine, several degradation pathways are possible[1].

-

Hydrolysis: The amide group of the isoglutamine moiety can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-fluoroglutamic acid.

-

Cyclization: Similar to glutamine, there is a potential for intramolecular cyclization to form a lactam, specifically 4-fluoropyroglutamic acid, particularly under heating or in strong acidic or basic conditions[1].

It is recommended to store 4-fluoroisoglutamine in a cool, dry place to minimize degradation. For solutions, neutral pH and low temperatures are advisable.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities and signaling pathway interactions of 4-fluoroisoglutamine. The vast majority of studies on fluorinated glutamine analogs have focused on 4-fluoroglutamine, particularly the (2S, 4R) stereoisomer, as a tracer for in vivo imaging of tumor glutamine metabolism using Positron Emission Tomography (PET).

Glutamine Metabolism Pathway

Caption: Simplified overview of the glutamine metabolism pathway in cancer cells.

It is plausible that 4-fluoroisoglutamine could interact with enzymes and transporters involved in glutamine and amino acid metabolism. However, without experimental data, its specific effects remain speculative. Future research is needed to elucidate the biological role of 4-fluoroisoglutamine and its potential as a therapeutic agent or research tool.

Conclusion

4-Fluoroisoglutamine represents an intriguing fluorinated amino acid derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed characterization data for its individual diastereomers are scarce in publicly accessible literature, the synthetic pathway from the corresponding 4-fluoroglutamic acids is established. This technical guide provides a foundational understanding of its physicochemical properties, a detailed methodology for its synthesis, and considerations for its stability. Further research is warranted to fully characterize the distinct properties of each stereoisomer and to explore their biological activities and potential roles in modulating metabolic pathways.

References

A Technical Guide to Investigating DL-erythro-4-Fluoroisoglutamine as a Glutaminase Substrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is a notable absence of publicly available research specifically detailing the interaction between DL-erythro-4-Fluoroisoglutamine and glutaminase. This guide is therefore intended to serve as a comprehensive theoretical and practical framework for researchers wishing to investigate this potential interaction. It provides hypothesized mechanisms, detailed experimental protocols adapted from established methods, and a structured approach to data interpretation, based on current knowledge of glutaminase function and the properties of related fluorinated amino acid analogs.

Introduction: Glutaminase and the Potential of Novel Substrates

Glutaminolysis, the enzymatic conversion of glutamine to glutamate by glutaminase (GLS), is a critical metabolic pathway, particularly in oncology, immunology, and neuroscience.[1] The overexpression of glutaminase in many cancer types to support rapid proliferation and survival has made it a prime target for therapeutic intervention.[2] The development of novel substrates and inhibitors is therefore of high interest for both diagnostic and therapeutic applications.

This compound is a synthetic amino acid analog. Its structure presents two key variations from the natural glutaminase substrate, L-glutamine:

-

Isoglutamine backbone: The amide group is on the α-carbon, whereas in glutamine it is on the γ-carbon.[3]

-

Erythro-4-fluoro modification: A fluorine atom is introduced at the 4th position with erythro stereochemistry.

These modifications raise intriguing questions about its potential to act as a substrate, a competitive inhibitor, or an allosteric modulator of glutaminase. This guide outlines the necessary steps to elucidate its role.

Theoretical Framework: Hypothesizing the Interaction

Structural Comparison and Potential for Active Site Binding

The primary question is whether this compound can physically access and bind to the glutaminase active site, which is specifically evolved to recognize L-glutamine.

Figure 1: Structural relationships between L-glutamine and the test compound.

-

Impact of the Isoglutamine Structure: Glutaminase specifically catalyzes the hydrolysis of the γ-amido bond of L-glutamine.[4] The repositioning of the amide group to the α-carbon in isoglutamine fundamentally alters the molecule's shape and charge distribution. It is highly probable that this change will prevent it from being a substrate, as the catalytic machinery of the enzyme will not be correctly aligned to hydrolyze the α-amide bond. However, it may still bind to the active site, potentially acting as a competitive inhibitor.

-

Impact of the 4-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but is highly electronegative. Its introduction can alter the electronic properties of the molecule and its binding interactions within the active site. The erythro stereochemistry will dictate a specific spatial arrangement. Studies on other fluorinated glutamate analogs have shown that such modifications can have a wide range of effects, from being inert to acting as potent inhibitors or even substrates for different enzymes.[5]

Glutaminolysis Pathway Context

Understanding the canonical glutaminolysis pathway is essential for designing assays and interpreting results. The primary output of glutaminase activity is glutamate, which can be further metabolized.

Figure 2: Core glutaminolysis pathway.

Assays for glutaminase activity typically measure the production of glutamate or the consumption of glutamine. A common and reliable method is a coupled enzyme assay where the glutamate produced is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concurrent reduction of NAD+ to NADH, which can be monitored spectrophotometrically.[6]

Experimental Protocols

The following protocols provide a detailed methodology for characterizing the interaction of this compound with glutaminase.

General Glutaminase Activity Assay (Coupled Enzyme Assay)

This protocol is designed to measure the rate of glutamate production and can be adapted to test for substrate activity or inhibition.

Materials:

-

Recombinant human glutaminase (GAC isoform recommended)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

L-glutamine (substrate)

-

This compound (test compound)

-

Glutamate Dehydrogenase (GDH)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Master Mix: In a single tube, prepare a master mix containing Tris-HCl buffer, NAD+, and GDH. The final concentrations in the well should be optimized, but a starting point is 1-2 mM NAD+ and 5-10 units/mL GDH.

-

Aliquot Master Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.

-

Add Test Compound/Substrate:

-

For Substrate Activity Test: Add varying concentrations of this compound to the wells. Include wells with L-glutamine as a positive control and wells with no substrate as a negative control.

-

For Inhibition Test: Add a constant, non-saturating concentration of L-glutamine (e.g., at its Km value) to all wells, then add varying concentrations of this compound.

-

-

Equilibrate: Incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

-

Initiate Reaction: Add a pre-determined amount of glutaminase to each well to start the reaction.

-

Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of increase in absorbance corresponds to the rate of NADH production, which is proportional to glutaminase activity.

Experimental Workflow

The logical flow of experiments is crucial to efficiently characterize the compound.

Figure 3: Proposed experimental workflow for characterization.

Data Presentation and Interpretation

Clear and structured data presentation is key. All quantitative data should be summarized in tables for easy comparison.

For Substrate Activity

If this compound is found to be a substrate, its kinetic parameters should be determined by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

Table 1: Hypothetical Kinetic Parameters as a Glutaminase Substrate

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Relative Efficiency (Vmax/Km) |

|---|---|---|---|

| L-Glutamine (Control) | e.g., 2-5 | e.g., 10-20 | Calculated |

| this compound | Experimental Value | Experimental Value | Calculated |

-

Interpretation: A high Km would indicate low affinity for the enzyme. A low Vmax would suggest slow catalysis. The Vmax/Km provides a measure of catalytic efficiency.

For Inhibitory Activity

If the compound inhibits the glutaminase-catalyzed conversion of L-glutamine, the inhibition constant (Ki) and mechanism should be determined. This is typically done by measuring reaction rates at multiple fixed concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.

Table 2: Hypothetical Inhibition Data for this compound

| Inhibitor | Ki (µM) | Type of Inhibition |

|---|---|---|

| CB-839 (Control) | e.g., 0.02-0.05 | Allosteric (Non-competitive) |

| this compound | Experimental Value | e.g., Competitive, Non-competitive |

-

Interpretation: The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. The type of inhibition provides insight into whether the compound binds at the active site (competitive) or an allosteric site.

Conclusion

While direct evidence remains elusive, the structural novelty of this compound makes it a compound of interest for the study of glutaminase. Its altered amide position suggests it is unlikely to be a substrate, but the combination of its isoglutamine core and specific fluorination pattern may allow it to bind to the active site and act as a competitive inhibitor. The experimental framework provided in this guide offers a robust, systematic approach to test these hypotheses, determine kinetic parameters, and ultimately elucidate the role, if any, of this compound in the context of glutaminase activity. Such research will contribute valuable knowledge to the field of enzyme kinetics and may inform the design of future therapeutic agents targeting glutamine metabolism.

References

- 1. Glutamine and glutamate: Nonessential or essential amino acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoglutamine - Wikipedia [en.wikipedia.org]

- 4. L-Glutamine-, peptidyl- and protein-glutaminases: structural features and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 4-Fluoroglutamine on Glutaminolysis and Associated Biochemical Pathways: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the biochemical pathways affected by 4-fluoroglutamine, a key substrate analog used in the study of cancer metabolism. Primarily focusing on the well-characterized (2S,4R)-4-fluoroglutamine isomer, this document details its interaction with the glutaminolysis pathway and downstream metabolic processes. This guide synthesizes available quantitative data, presents detailed experimental methodologies, and provides visual representations of the involved biochemical networks and experimental workflows.

Note on Nomenclature: The vast majority of scientific literature focuses on the biological effects of "4-fluoroglutamine," particularly the (2S,4R) stereoisomer, which is a critical tool in positron emission tomography (PET) for imaging tumor metabolism. The term "4-fluoroisoglutamine" is not commonly found in the context of its effects on biochemical pathways. It is presumed that the intended subject of this guide is the widely studied 4-fluoroglutamine, and all subsequent information pertains to this compound.

Core Biochemical Pathway: Glutaminolysis

The primary biochemical pathway influenced by 4-fluoroglutamine is glutaminolysis , a metabolic process where glutamine is converted to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. In many cancer cells, glutaminolysis is significantly upregulated to meet the high demand for energy and biosynthetic precursors required for rapid proliferation. 4-Fluoroglutamine acts as an analog of glutamine, allowing for the interrogation of this pathway.

The initial steps of glutaminolysis involving 4-fluoroglutamine are as follows:

-

Cellular Uptake: 4-fluoroglutamine is transported into the cell by the same amino acid transporters as glutamine, most notably ASCT2 (Alanine, Serine, Cysteine Transporter 2).

-

Conversion to 4-Fluoroglutamate: Once inside the cell, 4-fluoroglutamine is a substrate for the enzyme glutaminase (GLS) , which catalyzes its hydrolysis to 4-fluoroglutamate and ammonia.

While it is a substrate for glutaminase, (2S,4R)-4-fluoroglutamine is considered to be "minimally metabolized"[1][2]. This suggests that the conversion to 4-fluoroglutamate may be less efficient than that of native glutamine, or that subsequent metabolic steps are significantly hindered. This property is advantageous for its use as a PET tracer, as it allows for accumulation within cells with high glutamine uptake.

The significance of this interaction is particularly evident when studying the effects of glutaminase inhibitors. Treatment of cancer cells with a GLS inhibitor like CB-839 leads to an increase in the intracellular glutamine pool, which can be non-invasively measured by an increased uptake and retention of [18F]-(2S,4R)4-fluoroglutamine in PET imaging[3].

Downstream Metabolic Pathways

The conversion of glutamine to α-ketoglutarate is a critical anaplerotic reaction that replenishes TCA cycle intermediates. These intermediates are essential for:

-

Energy Production: Oxidation of α-ketoglutarate in the TCA cycle generates NADH and FADH2, which fuel oxidative phosphorylation.

-

Biosynthesis: TCA cycle intermediates are precursors for the synthesis of other non-essential amino acids, fatty acids, and nucleotides.

-

Redox Homeostasis: Glutamine metabolism is coupled to the production of NADPH and the synthesis of glutathione, a key antioxidant.

By acting as a glutamine analog, 4-fluoroglutamine is implicated in these downstream pathways. However, due to its limited metabolism beyond 4-fluoroglutamate, its primary effect is as a competitive substrate that allows for the measurement of glutamine flux rather than directly promoting or inhibiting these downstream processes.

Quantitative Data

Quantitative data on the direct enzymatic inhibition by 4-fluoroglutamine is scarce in the literature. Its primary use is as a tracer for PET imaging, where quantification is focused on uptake and biodistribution.

Table 1: In Vitro Uptake of [18F]-(2S,4R)4-Fluoroglutamine in Glioblastoma Cells

| Cell Line | Time (min) | % Dose / 100 µg Protein |

|---|---|---|

| 9L | 60 | 22% |

| SF188 | 30 | 21% |

Data extracted from Qu et al., J Am Chem Soc, 2010.[4]

Table 2: Protein Incorporation of [18F]-(2S,4R)4-Fluoroglutamine

| Cell Line | Time (min) | % Incorporation into Protein |

|---|---|---|

| 9L | 30 | 29% |

| 9L | 120 | 72% |

| SF188 | 30 | 12% |

| SF188 | 120 | 62% |

Data from Ploessl et al., J Nucl Med, 2012.[5][6]

Table 3: Tumor-to-Healthy Tissue Ratios from in vivo PET Imaging

| Animal Model | Tumor Type | Time (min) | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio |

|---|---|---|---|---|

| F344 Rat | 9L Glioma | 30 | 2.78 | - |

| F344 Rat | 9L Glioma | 60 | 2.00 | - |

| Nude Mouse | BT4C Glioma | Dynamic | - | 1.99 ± 0.19 |

Data from Ploessl et al., J Nucl Med, 2012 and Lanam et al., Front Oncol, 2021.[6][7]

Experimental Protocols

Synthesis of (2S,4R)-4-[18F]Fluoroglutamine

The radiosynthesis of (2S,4R)-4-[18F]fluoroglutamine is typically performed using an automated synthesis module.

Principle: The synthesis involves a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group (e.g., tosylate) on a protected glutamine precursor, followed by deprotection.

Generalized Protocol:

-

[18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

-

Elution: The [18F]fluoride is eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen.

-

Fluorination: The protected tosylate precursor of 4-fluoroglutamine, dissolved in a suitable organic solvent (e.g., acetonitrile), is added to the dried [18F]fluoride. The reaction mixture is heated (e.g., 70-95°C) for a specified time (e.g., 15 minutes) to facilitate the nucleophilic substitution.

-

Deprotection: The protecting groups (e.g., Boc, OtBu) are removed by acidic hydrolysis (e.g., using trifluoroacetic acid or hydrochloric acid) with heating.

-

Purification: The crude product is purified, typically using solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC).

-

Formulation: The purified [18F]-(2S,4R)4-fluoroglutamine is formulated in a physiologically compatible buffer (e.g., saline) for in vivo use. This is a generalized protocol based on descriptions in Zhang et al. and Qu et al.[3][4]

In Vitro Cell Uptake Assay

Principle: This assay measures the uptake of radiolabeled 4-fluoroglutamine into cultured cells over time.

Generalized Protocol:

-

Cell Culture: Plate cells (e.g., 9L or SF188 glioblastoma cells) in multi-well plates and grow to near confluence.

-

Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with a suitable assay buffer (e.g., HBSS-HEPES, pH 7.4).

-

Initiation of Uptake: Add the assay buffer containing a known concentration of [18F]-(2S,4R)4-fluoroglutamine to each well to initiate uptake. For competition assays, co-incubate with a surplus of unlabeled glutamine or other amino acids.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.5N NaOH or a commercial lysis reagent).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Protein Normalization: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the radioactivity counts. Results are typically expressed as a percentage of the initial dose per microgram of protein. This protocol is a composite based on standard uptake assay methodologies.[8]

In Vivo PET Imaging in Xenograft Models

Principle: This method visualizes and quantifies the biodistribution of [18F]-(2S,4R)4-fluoroglutamine in a living animal bearing a tumor xenograft.

Generalized Protocol:

-

Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting cancer cells (e.g., 9L glioma cells) into immunocompromised mice or rats[6][9][10].

-

Radiotracer Administration: Administer a known amount of [18F]-(2S,4R)4-fluoroglutamine to the animal, typically via intravenous (tail vein) injection.

-

PET/CT Scanning: Place the anesthetized animal in a small-animal PET/CT scanner. Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes)[4]. A CT scan is performed for anatomical co-registration and attenuation correction.

-

Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., ordered subset expectation maximization).

-

Image Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, brain, heart) on the co-registered PET/CT images.

-

Quantification: Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV). Tumor-to-background ratios (e.g., tumor-to-muscle) are also calculated to assess imaging contrast. This protocol is based on methodologies described in studies by Ploessl et al. and others.[4][6][9][10]

Quantification of Glutamine and Glutamate by LC-MS/MS

Principle: This method provides sensitive and specific quantification of glutamine and its metabolite, glutamate, in biological samples.

Generalized Protocol:

-

Sample Preparation:

-

Harvest cells or tissue and rapidly quench metabolism (e.g., using liquid nitrogen).

-

Extract metabolites using a solvent system (e.g., methanol/water).

-

Add internal standards (e.g., deuterated glutamine and glutamate) for accurate quantification.

-

Deproteinate the sample, for instance, by centrifugation through a molecular weight cutoff filter (e.g., 10 kDa)[11].

-

-

Chromatographic Separation:

-

Inject the extracted sample into a liquid chromatography system.

-

Separate glutamine and glutamate using a suitable column (e.g., a C18 or HILIC column) and a specific mobile phase gradient. An ion-pairing reagent like heptafluorobutyric acid (HFBA) may be used to improve the retention of these polar molecules on a C18 column[12].

-

-

Mass Spectrometry Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for glutamine, glutamate, and their respective internal standards.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glutamine and glutamate.

-

Quantify the amount of glutamine and glutamate in the samples by comparing their peak areas to those of the internal standards and the standard curve. This is a generalized protocol based on established LC-MS/MS methods for amino acid analysis.[7][12][13]

-

Conclusion

4-Fluoroglutamine, particularly the (2S,4R) stereoisomer, serves as a crucial tool for investigating the upregulated glutaminolysis pathway in cancer. While not a potent inhibitor, its role as a substrate for glutamine transporters and glutaminase allows for the non-invasive imaging and quantification of glutamine flux. The primary biochemical pathway it interrogates is the conversion of glutamine to glutamate, a gateway to the TCA cycle and numerous biosynthetic pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to utilize 4-fluoroglutamine in the study of cancer metabolism and the evaluation of novel therapeutics targeting this critical pathway.

References

- 1. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENT OF THE INCORPORATION OF RADIOACTIVE AMINO ACIDS INTO PROTEIN BY A FILTER-PAPER DISK METHOD (Journal Article) | OSTI.GOV [osti.gov]

- 3. The potential utility of (2S,4R)-4-[18F] fluoroglutamine as a novel metabolic imaging marker for inflammation explored by rat models of arthritis and paw edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]